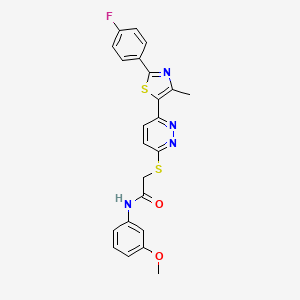

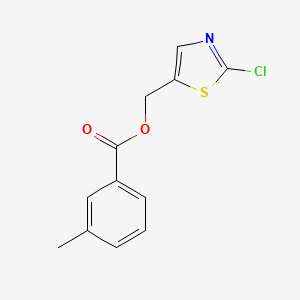

![molecular formula C13H28Cl2N2 B2830828 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride CAS No. 2225136-22-9](/img/structure/B2830828.png)

3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2225136-22-9 . It has a molecular weight of 283.28 .

Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for this compound is 1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13 (8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride and its derivatives have been extensively explored in synthetic chemistry. One notable application is the development of a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for synthesizing N-protected amino acid-ASUD esters, which are active esters useful in peptide synthesis. This compound, synthesized by reacting N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) with diphenyl chlorophosphate, offers a stable and high-yield method for producing ASUD active esters while maintaining the enantiomeric purity of the amino acid, thus eliminating the need for DCC, a potent skin allergen previously used in such syntheses (Rao et al., 2016).

Pharmacological Screening

Another research domain focuses on the synthesis and pharmacological screening of various spiro compounds, including azaspirodione, azaspirane, and bis-azaspirodione derivatives. These compounds have been synthesized through reactions involving 3-oxaspiro[5.5]undecane-2.4-dione with different amino compounds, leading to the creation of N-substituted azaspirodiones. Their pharmacological screening included evaluating their potential anti-cancer activities by observing significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice et al., 1973).

Enantioselective Syntheses

The concise enantioselective total syntheses of naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids like (–)-isonitramine, (–)-sibirine, and (+)-nitramine have been achieved starting from enantiomerically pure materials. This process, involving diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis, underscores the complex's utility in synthesizing biologically active compounds with potential therapeutic applications (Pandey et al., 2011).

Antiviral Applications

Furthermore, the exploration of spirocyclic scaffolds for the design of potential inhibitors of soluble epoxide hydrolase (sEH) has led to the nomination of a racemic lead compound showing significant solubility in aqueous solutions, low lipophilicity, and excellent oral bioavailability in mice. This discovery opens new avenues for developing therapeutic agents for cardiovascular disease, inflammation, and pain management (Lukin et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-azaspiro[5.5]undecan-3-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13(8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLGDVKVAXTJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCN(CC2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

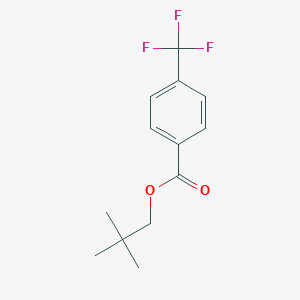

![(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2830746.png)

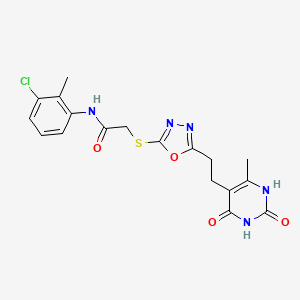

![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)

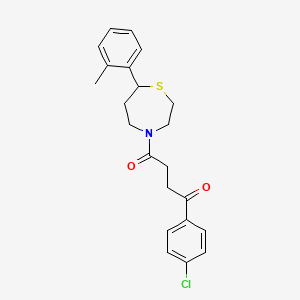

![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2830763.png)

![N-cyclopentyl-2-imino-1-isopropyl-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2830766.png)